molecular formula C20H23NO4S B2681225 methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate CAS No. 1327171-89-0

methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate

Cat. No.: B2681225
CAS No.: 1327171-89-0
M. Wt: 373.47
InChI Key: XZDVCBQJKNSCES-RGEXLXHISA-N
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Description

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate is an organic compound that features both amino and sulfonyl functional groups attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate typically involves the reaction of 4-ethylphenylamine with methyl acrylate in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic attack on the acrylate group. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols or amines can react with the sulfonyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, sulfides, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl acrylate: A simpler ester that lacks the amino and sulfonyl groups.

    4-Ethylphenylamine: An amine that serves as a precursor in the synthesis of the compound.

    Sulfonyl acrylates: Compounds that contain the sulfonyl group attached to an acrylate backbone.

Uniqueness

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate is unique due to the presence of both amino and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20H23NO5S
  • Molecular Weight : 389.47 g/mol
  • Purity : >90% .

The structure includes an acrylate moiety, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfonamide group is known for its role in inhibiting enzymes such as carbonic anhydrase and certain bacterial enzymes, which can lead to antibacterial effects. Additionally, the acrylate moiety may facilitate interactions with nucleophiles in biological systems, potentially leading to modifications of proteins or nucleic acids.

Antibacterial Activity

Research indicates that sulfonamide compounds exhibit antibacterial properties by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria. This mechanism disrupts bacterial growth by inhibiting folate synthesis .

Anticancer Potential

Recent studies have suggested that compounds similar to this compound may exhibit anticancer properties by influencing transcription factors involved in cell proliferation and survival. Specifically, inhibition of the TEAD transcription factor has been linked to reduced tumor growth in various cancer models .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    A study demonstrated that similar sulfonamide derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest . The compound's ability to modulate signaling pathways related to cell survival was highlighted.
  • Antimicrobial Efficacy :
    In vitro tests showed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, supporting its potential as a therapeutic agent for treating bacterial infections .
  • Binding Affinity Studies :
    Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, suggesting a mechanism for its anticancer activity . The binding energy calculations revealed favorable interactions with key residues in the active sites of these proteins.

Data Summary Table

Parameter Value
Molecular FormulaC20H23NO5S
Molecular Weight389.47 g/mol
Purity>90%
Biological ActivitiesAntibacterial, Anticancer
Mechanism of ActionEnzyme inhibition, Transcription factor modulation

Properties

IUPAC Name

methyl (Z)-3-(4-ethylanilino)-2-(4-ethylphenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-4-15-6-10-17(11-7-15)21-14-19(20(22)25-3)26(23,24)18-12-8-16(5-2)9-13-18/h6-14,21H,4-5H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDVCBQJKNSCES-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=C(C=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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